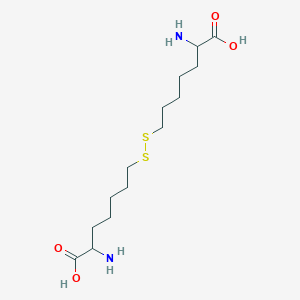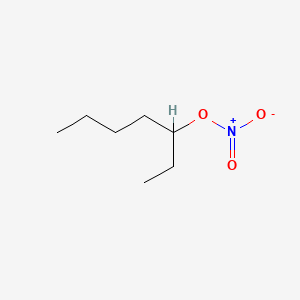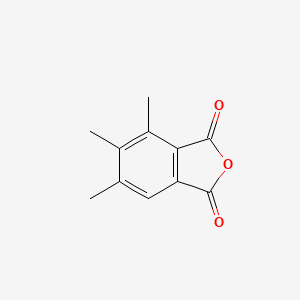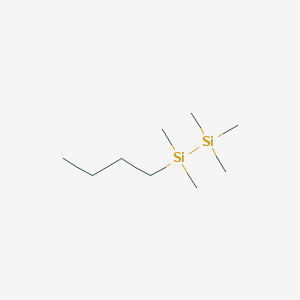
1-Butyl-1,1,2,2,2-pentamethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1,1,2,2,2-pentamethyldisilane is an organosilicon compound with the molecular formula C9H24Si2 It is characterized by the presence of a butyl group attached to a disilane backbone, which is further substituted with five methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1,1,2,2,2-pentamethyldisilane typically involves the reaction of butyl lithium with chloropentamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:
C4H9Li+ClSi(CH3)2Si(CH3)3→C4H9Si(CH3)2Si(CH3)3+LiCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1,1,2,2,2-pentamethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The butyl group or the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1-Butyl-1,1,2,2,2-pentamethyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butyl-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in substitution reactions, where it replaces one functional group with another. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
1-Butyl-1,1,2,2,2-pentamethyldisilane can be compared with other similar compounds, such as:
- 1-Methyl-1,1,2,2,2-pentamethyldisilane
- 1-Phenyl-1,1,2,2,2-pentamethyldisilane
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
Uniqueness
The uniqueness of this compound lies in its butyl group, which imparts different chemical properties compared to other similar compounds. This makes it suitable for specific applications where the butyl group plays a crucial role in the compound’s reactivity and stability.
Properties
CAS No. |
81500-46-1 |
|---|---|
Molecular Formula |
C9H24Si2 |
Molecular Weight |
188.46 g/mol |
IUPAC Name |
butyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H24Si2/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3 |
InChI Key |
GDLQEGHLUVGMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


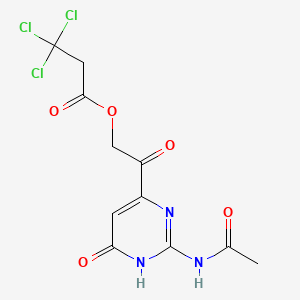
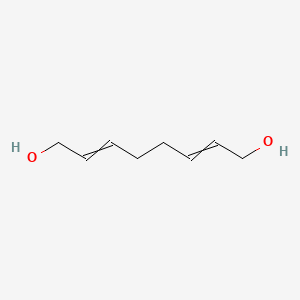

![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)



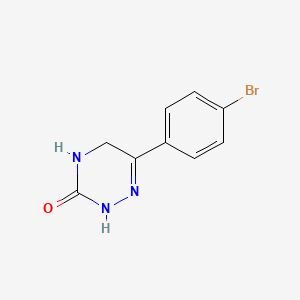
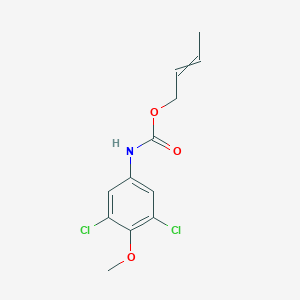
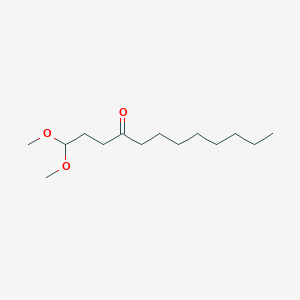
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
